

CAS number and molecular weight of Ethyl 2-iodobenzoate

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Compound of Interest

Compound Name: Ethyl 2-iodobenzoate

Cat. No.: B162200

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An In-Depth Technical Guide to Ethyl 2-Iodobenzoate: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **Ethyl 2-iodobenzoate** (CAS No. 1829-28-3), a pivotal halogenated aromatic ester in modern organic synthesis. Its unique structural features, particularly the presence of an iodine atom ortho to the ethyl ester group, render it a versatile building block for the construction of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and safe handling.

Core Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's properties is critical for its effective use in experimental design. **Ethyl 2-iodobenzoate** is a colorless to light yellow liquid that is sensitive to light, necessitating proper storage in opaque containers to prevent degradation.^[1]

Data Presentation: Key Properties & Identifiers

The essential properties of **Ethyl 2-iodobenzoate** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	1829-28-3	[1][2][3][4][5]
Molecular Formula	C ₉ H ₉ IO ₂	[2][3][4][6]
Molecular Weight	276.07 g/mol	[3][4][5][7]
IUPAC Name	ethyl 2-iodobenzoate	[4][6]
Appearance	Colorless to Light yellow clear liquid	[3][8]
Boiling Point	163-165 °C at 23 mmHg	[3][8][9]
Density	~1.664 g/cm ³	[3][5][7]
Refractive Index	~1.584	[3][8][9]
Solubility	Difficult to mix with water	[3]
SMILES	CCOC(=O)C1=CC=CC=C1I	[4][6]

Synthesis: The Fischer-Speier Esterification Approach

The most common and reliable method for preparing **Ethyl 2-iodobenzoate** is the Fischer-Speier esterification of 2-iodobenzoic acid with ethanol.[1][2] This acid-catalyzed reaction is an equilibrium process; therefore, experimental conditions are optimized to drive the reaction towards the product.

Expertise & Experience: The "Why" Behind the Protocol

- **Choice of Catalyst:** A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
- **Driving the Equilibrium:** The reaction is typically conducted under reflux conditions.[1] Using an excess of the alcohol reactant (ethanol) shifts the equilibrium to the right, in accordance with Le Châtelier's principle, thereby maximizing the yield of the ester.

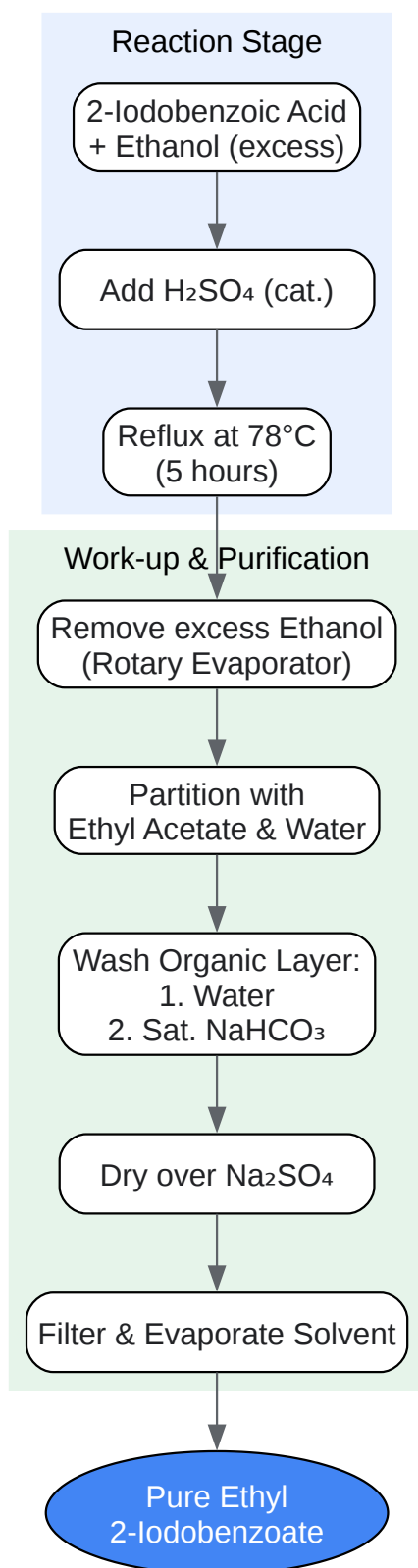
- **Work-up Strategy:** The post-reaction work-up is a self-validating system designed to isolate and purify the product. Washing with a saturated sodium bicarbonate solution neutralizes the acidic catalyst and any unreacted 2-iodobenzoic acid. Subsequent washing with water removes any remaining salts or water-soluble impurities. Drying the organic layer with an anhydrous salt like Na_2SO_4 removes residual water before the final solvent removal.[3]

Experimental Protocol: Synthesis of Ethyl 2-iodobenzoate

This protocol describes a typical lab-scale synthesis.[3]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-iodobenzoic acid (10 g) in ethanol (60 mL).
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid (5 mL) to the solution while stirring.
- **Reflux:** Heat the reaction mixture in an oil bath set to 78 °C and maintain a gentle reflux with continuous stirring for 5 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
- **Extraction & Work-up:** To the resulting residue, add ethyl acetate and water to partition the mixture in a separatory funnel.
- **Washing:** Separate the organic layer and wash it sequentially with water (3 times) and then with a saturated aqueous solution of sodium bicarbonate (3 times) to neutralize residual acids.
- **Drying & Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter off the drying agent, and remove the solvent by distillation or rotary evaporation to yield the final product, **Ethyl 2-iodobenzoate**.[3]

Mandatory Visualization: Synthesis Workflow



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Caption: Workflow for the Fischer esterification of **Ethyl 2-iodobenzoate**.

Spectroscopic Characterization: A Validating System

Confirming the structure and purity of the synthesized **Ethyl 2-iodobenzoate** is non-negotiable. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide an unambiguous fingerprint of the molecule.[\[10\]](#)

- **^1H NMR Spectroscopy:** The proton NMR spectrum will show characteristic signals for the aromatic protons and the ethyl group. The aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The ethyl group will present as a quartet around δ 4.4 ppm (for the $-\text{OCH}_2-$ protons) and a triplet around δ 1.4 ppm (for the $-\text{CH}_3$ protons).
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum provides further confirmation, with a distinct signal for the ester carbonyl carbon ($\text{C}=\text{O}$) appearing downfield around δ 166 ppm. [\[10\]](#) The carbon atom attached to the iodine ($\text{C}-\text{I}$) will appear at a characteristic chemical shift, typically around δ 94 ppm.[\[10\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by a strong, sharp absorption band corresponding to the ester carbonyl ($\text{C}=\text{O}$) stretch, typically found around 1720-1730 cm^{-1} .[\[10\]](#) Additional bands for aromatic $\text{C}=\text{C}$ stretching and $\text{C}-\text{H}$ stretching will also be present.[\[10\]](#)

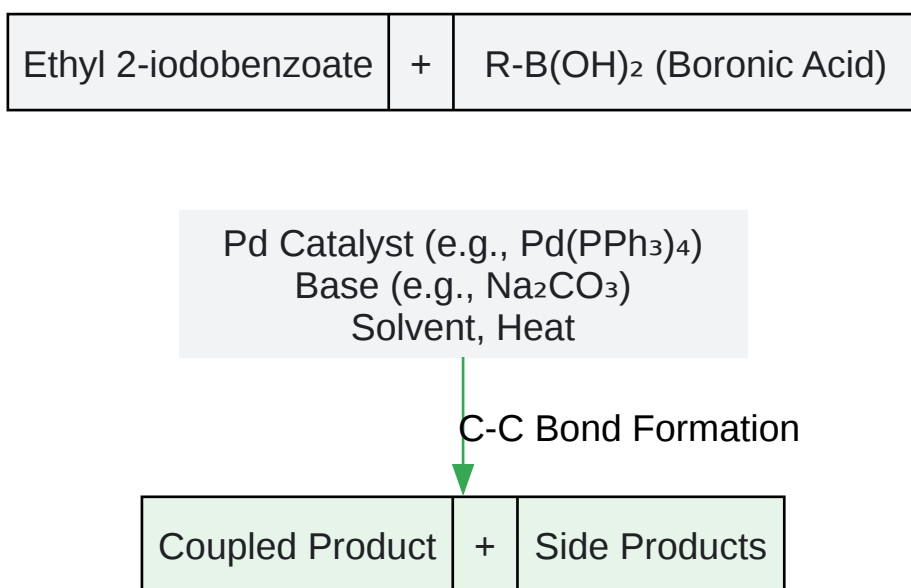
Authoritative Grounding: Reactivity and Applications

The synthetic utility of **Ethyl 2-iodobenzoate** stems from the reactivity of the carbon-iodine bond, making it an excellent substrate for various cross-coupling reactions.[\[10\]](#) This positions it as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[\[2\]](#)

- **Cross-Coupling Reactions:** It is frequently used in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds at the ortho position of the benzene ring.

- Pharmaceutical Building Block: Its derivatives are explored as potential anti-infective agents and have been used in the development of X-ray contrast media for diagnostic radiology.[3] [4] The precursor, 2-iodobenzoic acid, is instrumental in synthesizing radioiodinated esters and amides for organ imaging agents.[11]

Mandatory Visualization: Generic Suzuki Cross-Coupling



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Caption: Generalized Suzuki coupling reaction using **Ethyl 2-iodobenzoate**.

Trustworthiness: Safety and Handling Protocols

Ensuring laboratory safety is paramount when handling any chemical reagent. **Ethyl 2-iodobenzoate** is classified as an irritant that can cause skin and serious eye irritation.[8]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1][12]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling.[8][12]

- Storage: **Ethyl 2-iodobenzoate** is light-sensitive.[1][3] Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated place away from incompatible materials.[1][13]
- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[12]
 - Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8][12]

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